Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)-
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Overview
Description
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- is a chiral epoxide compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . This compound is known for its unique stereochemistry and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and catalyst recycling are crucial factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Scientific Research Applications
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,3-diphenyl-: Similar structure but lacks the methyl group.
Oxirane, 2,3-dimethyl-: Similar structure but lacks the phenyl groups.
Oxirane, 2-methyl-3-pentyl-: Similar structure but has a pentyl group instead of phenyl groups.
Uniqueness
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
184046-33-1 |
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Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2R,3R)-2-methyl-2,3-diphenyloxirane |
InChI |
InChI=1S/C15H14O/c1-15(13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11,14H,1H3/t14-,15-/m1/s1 |
InChI Key |
SDLOAJBYHVVDQI-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@]1([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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